molecular formula C7H14ClNO3 B6163659 3-(morpholin-2-yl)propanoic acid hydrochloride CAS No. 1571216-45-9

3-(morpholin-2-yl)propanoic acid hydrochloride

Cat. No.: B6163659
CAS No.: 1571216-45-9
M. Wt: 195.6
InChI Key:
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Description

3-(morpholin-2-yl)propanoic acid hydrochloride is a chemical compound with the molecular formula C7H14ClNO3. It is a derivative of propanoic acid where the hydrogen atom at the second position is replaced by a morpholine ring. This compound is often used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(morpholin-2-yl)propanoic acid hydrochloride typically involves the reaction of morpholine with acrylonitrile followed by hydrolysis and subsequent acidification to form the hydrochloride salt. The reaction conditions often include:

    Temperature: Room temperature to slightly elevated temperatures.

    Solvent: Common solvents include dichloromethane or ethanol.

    Catalysts: Acid catalysts such as hydrochloric acid are used during the final step to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Batch reactors: For controlled reaction conditions.

    Continuous flow reactors: For large-scale production.

    Purification: Techniques such as crystallization or recrystallization are used to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

3-(morpholin-2-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Can be reduced to form alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate or chromium trioxide.

    Reducing agents: Sodium borohydride or lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol, or water.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

3-(morpholin-2-yl)propanoic acid hydrochloride is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and receptor binding.

    Industry: Used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 3-(morpholin-2-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The pathways involved often include:

    Enzyme inhibition: By binding to the active site of enzymes.

    Receptor binding: By interacting with receptor sites on cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(morpholin-4-yl)propanoic acid hydrochloride
  • 2-bromo-3-(morpholin-4-yl)propionic acid esters

Uniqueness

3-(morpholin-2-yl)propanoic acid hydrochloride is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it valuable in specialized research and industrial applications.

Properties

CAS No.

1571216-45-9

Molecular Formula

C7H14ClNO3

Molecular Weight

195.6

Purity

95

Origin of Product

United States

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